2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one
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Overview
Description
2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one is a complex organic compound with a molecular formula of C23H26N6O and a molecular weight of 402.492 g/mol . This compound is notable for its unique structure, which includes a tetrazole ring, a biphenyl group, and an imidazole ring. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of the imidazole core, followed by the addition of the biphenyl and tetrazole groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole and biphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,4’-dimethyl-: Shares the biphenyl structure but lacks the tetrazole and imidazole rings.
4’-[[1,4’-Dimethyl-2’-propyl(2,6’-bi-1H-benzimidazol)-1’-yl]-methyl]-1,1’-biphenyl-2-carboxylic acid 1,1-dimethylethyl ester: Contains a similar biphenyl structure but with different substituents.
2-sec-Butyl-1,4-dimethylbenzene: Similar in having a butyl and dimethyl group but lacks the tetrazole and imidazole rings.
Uniqueness
What sets 2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one apart is its unique combination of the tetrazole, biphenyl, and imidazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one (CAS Number: 141745-36-0) is a compound structurally related to Irbesartan, an angiotensin II receptor antagonist. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Molecular Formula: C23H26N6O
Molecular Weight: 402.49 g/mol
Structure: The compound features a complex structure that includes a tetrazole ring and an imidazolone moiety, contributing to its biological activity.
Table 1: Chemical Data
Property | Value |
---|---|
CAS Number | 141745-36-0 |
Molecular Formula | C23H26N6O |
Molecular Weight | 402.49 g/mol |
SMILES | CCCCC1=NC(C)(C)C(=O)N1Cc2ccc(cc2)c3ccccc3c4nnn[nH]4 |
IUPAC Name | 2-butyl-5,5-dimethyl-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one |
The compound acts as an angiotensin II type 1 (AII1)-receptor antagonist , similar to Irbesartan. By inhibiting this receptor, it can potentially reduce blood pressure and mitigate cardiovascular diseases. Moreover, the presence of the tetrazole moiety may enhance its binding affinity and selectivity for the AII1 receptor.
Study on Structural Analogues
A study focusing on various imidazolone derivatives found that modifications to the side chains significantly influenced biological activity. For instance, compounds with longer alkyl chains exhibited increased potency against specific microbial strains . This suggests that 2-butyl substitution may enhance its bioactivity compared to shorter chain analogs.
Pharmacokinetics and Efficacy
In vivo studies using related compounds have highlighted challenges in pharmacokinetics, including rapid clearance rates and poor oral bioavailability. For example, a study on similar compounds noted that modifications in structure led to varying half-lives and bioavailability profiles . This emphasizes the need for further optimization of 2-butyl-4,4-dimethyl... to improve its therapeutic potential.
Table 2: Comparative Biological Activity of Related Compounds
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
Compound A | 0.16 | Antimicrobial |
Compound B | 24.63 | Anti-inflammatory |
2-Butyl... | TBD | AII1-receptor antagonist |
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-butyl-5,5-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one |
InChI |
InChI=1S/C23H26N6O/c1-4-5-10-20-24-23(2,3)22(30)29(20)15-16-11-13-17(14-12-16)18-8-6-7-9-19(18)21-25-27-28-26-21/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,25,26,27,28) |
InChI Key |
DTQSQYVSPRWGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)(C)C |
Origin of Product |
United States |
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